3,4,5-trimethoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-trimethoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide is a chemical compound that has been the subject of research in the field of medicinal chemistry. This compound has shown potential for use in the treatment of various diseases, and its synthesis and mechanism of action have been studied extensively.
科学的研究の応用
Anticancer Activity
This compound has been used in the synthesis of novel derivatives that have shown promising anticancer activity . These derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . Most of the tested compounds showed prominent activity against both MCF-7 and A549 cancer cell lines .
Antiviral Properties
Research has indicated that TMCA ester and amide analogues, which include this compound, have potential as antiviral agents . This is part of a broader range of medicinal properties that these analogues possess .
CNS Agents
The same TMCA ester and amide analogues have also been researched for their potential as CNS (central nervous system) agents . This could open up new possibilities for treatments within neurology and psychiatry .
Antimicrobial Activity
While some related compounds have shown antimicrobial activity , it’s important to note that not all compounds in this family exhibit this property . For instance, certain synthesized and characterized chalcones did not show activity against Gram positive and negative bacteria .
Anti-inflammatory Agents
TMCA ester and amide analogues, including this compound, have been researched for their anti-inflammatory properties . This could potentially lead to new treatments for a variety of inflammatory conditions .
Hematologic Agents
These analogues have also been studied for their potential as hematologic agents . This could have implications for the treatment of various blood disorders .
Antiproliferative Activities
This compound has been used in the synthesis of new antitubulin agents, which have shown in vitro antiproliferative activities against a panel of three different cancer cell lines (L1210, CEM, and HeLa) .
作用機序
Target of Action
The primary targets of this compound are tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it binds to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase . By inhibiting Hsp90, it disrupts the folding and stability of many oncogenic proteins, leading to their degradation . By inhibiting TrxR, it increases oxidative stress in cells . By inhibiting HLSD1, it alters the epigenetic regulation of gene expression . By inhibiting ALK2, P-gp, and platelet-derived growth factor receptor β, it affects various signaling pathways involved in cell growth, drug resistance, and angiogenesis .
Result of Action
The molecular and cellular effects of the compound’s action include cell cycle arrest, apoptosis, increased oxidative stress, altered gene expression, and disrupted signaling pathways . These effects can lead to the inhibition of cell growth, reduction of drug resistance, and suppression of angiogenesis .
特性
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-25-7-9-26(10-8-25)22-24-16-6-5-15(13-19(16)31-22)23-21(27)14-11-17(28-2)20(30-4)18(12-14)29-3/h5-6,11-13H,7-10H2,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBRIXRNPGTLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。